molecular formula C9H10N2O2S B3321028 4-(Prop-2-yn-1-ylamino)benzenesulfonamide CAS No. 130206-36-9

4-(Prop-2-yn-1-ylamino)benzenesulfonamide

Cat. No. B3321028
CAS RN: 130206-36-9
M. Wt: 210.26 g/mol
InChI Key: HPRYFTLQNXBKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Prop-2-yn-1-ylamino)benzenesulfonamide” is a chemical compound with the molecular formula C9H10N2O2S . It is a derivative of benzenesulfonamide .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, has been described in several studies . For instance, one method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzenesulfonamide scaffold, which is a common feature in many aromatic sulfonamides .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, benzenesulfonamide derivatives are known to undergo various chemical reactions .

Mechanism of Action

Benzenesulfonamide derivatives, including “4-(Prop-2-yn-1-ylamino)benzenesulfonamide”, have been studied for their inhibitory effects on carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . Selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions for research on “4-(Prop-2-yn-1-ylamino)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties, particularly their inhibitory effects on CA IX . Additionally, the development of new synthesis methods and the study of their chemical reactions could also be areas of interest .

properties

IUPAC Name

4-(prop-2-ynylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-7-11-8-3-5-9(6-4-8)14(10,12)13/h1,3-6,11H,7H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRYFTLQNXBKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Prop-2-yn-1-ylamino)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(Prop-2-yn-1-ylamino)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(Prop-2-yn-1-ylamino)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(Prop-2-yn-1-ylamino)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(Prop-2-yn-1-ylamino)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(Prop-2-yn-1-ylamino)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.